molecular formula C21H15Cl3N4 B11975125 2-Ethyl-3-methyl-1-(2,4,5-trichloroanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile

2-Ethyl-3-methyl-1-(2,4,5-trichloroanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile

Cat. No.: B11975125
M. Wt: 429.7 g/mol
InChI Key: XGMFVOLXRUHPNU-UHFFFAOYSA-N
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Description

2-Ethyl-3-methyl-1-(2,4,5-trichloroanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound with the molecular formula C21H15Cl3N4 . This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-3-methyl-1-(2,4,5-trichloroanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile typically involves the condensation of 2-aminobenzimidazole with various substituted anilines under specific conditions. One common method includes the use of pyridine as a solvent and heating under reflux . The reaction conditions are carefully controlled to ensure the regioselective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-3-methyl-1-(2,4,5-trichloroanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens and nucleophiles .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids , while reduction may produce alcohols or amines .

Scientific Research Applications

2-Ethyl-3-methyl-1-(2,4,5-trichloroanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as antiviral and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-3-methyl-1-(2,4,5-trichloroanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Ethyl-3-methyl-1-(2,4,5-trichloroanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile apart from similar compounds is its unique combination of substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the trichloroanilino group, in particular, may enhance its potency and selectivity in certain applications .

Properties

Molecular Formula

C21H15Cl3N4

Molecular Weight

429.7 g/mol

IUPAC Name

2-ethyl-3-methyl-1-(2,4,5-trichloroanilino)pyrido[1,2-a]benzimidazole-4-carbonitrile

InChI

InChI=1S/C21H15Cl3N4/c1-3-12-11(2)13(10-25)21-26-17-6-4-5-7-19(17)28(21)20(12)27-18-9-15(23)14(22)8-16(18)24/h4-9,27H,3H2,1-2H3

InChI Key

XGMFVOLXRUHPNU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N2C3=CC=CC=C3N=C2C(=C1C)C#N)NC4=CC(=C(C=C4Cl)Cl)Cl

Origin of Product

United States

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